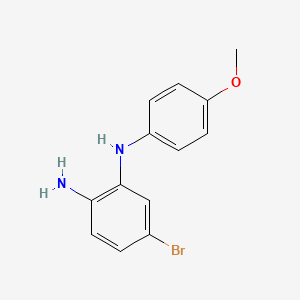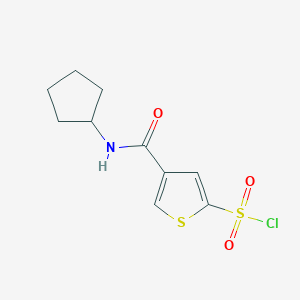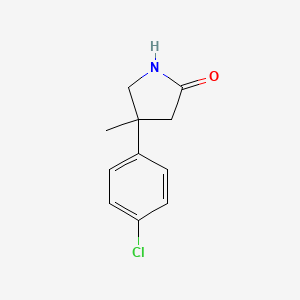
4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one
Vue d'ensemble
Description
The compound “4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one” likely belongs to the class of organic compounds known as pyrrolidinones, which are compounds containing a pyrrolidinone moiety, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one double bond .
Synthesis Analysis
While specific synthesis methods for “4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one” are not available, similar compounds are often synthesized via condensation reactions or other types of organic synthesis .Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one” would likely include a pyrrolidinone ring substituted with a methyl group and a 4-chlorophenyl group .Applications De Recherche Scientifique
- Field : Pharmacology
- Application : The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and anticancer activities .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
- Field : Organic Chemistry
- Application : 4-Chlorophenyl phosphorodichloridate, a compound related to “4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one”, is used as a phosphorylation agent. It’s a reactant for preparation of antimicrobial agents, antioxidant agents, antitumor agents, nucleotide anti-viral prodrug .
- Method : The compound reacts with water and is moisture sensitive. It should be stored under inert gas and away from moisture, oxidizing agents, alcohols, bases .
- Results : The specific results or outcomes of this application are not provided in the source .
- Field : Pharmacology
- Application : A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
Antimicrobial and Antiproliferative Agents
Phosphorylation Agent
Anti-allergic Activities
- Field : Industrial Chemistry
- Application : A compound related to “4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one”, bis(4-chlorophenyl)sulfone, is used in the production of polysulfones . Polysulfones are a family of high-performance thermoplastics known for their toughness and stability at high temperatures .
- Method : The compound reacts with water and is moisture sensitive. It should be stored under inert gas and away from moisture, oxidizing agents, alcohols, bases .
- Results : Polysulfones are used in specialty applications and often are a superior replacement for polycarbonates .
- Field : Organic Chemistry
- Application : 4-Chlorophenol, a compound related to “4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one”, is prepared by chlorination of phenol . It is used as a precursor to hydroquinone .
- Method : The chlorination is preferably done in polar solvents, which tends to yield the 4-chloro derivative .
- Results : The specific results or outcomes of this application are not provided in the source .
- Field : Agriculture
- Application : Paclobutrazol, a compound related to “4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one”, is used as a growth regulating agent . It is known to mediate changes in the levels of important plant hormones including the gibberellins (GAs), abscisic .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
Polysulfone Production
Chlorination of Phenol
Growth Regulating Property
- Field : Organic Chemistry
- Application : 4-Chlorophenol, a compound related to “4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one”, was once produced on a large scale as a precursor to hydroquinone . Hydroquinone is a reducing agent often used in photographic developing solutions .
- Method : It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
- Results : The specific results or outcomes of this application are not provided in the source .
- Field : Dye Industry
- Application : 4-Chlorophenol is a classic precursor, upon reaction with phthalic anhydride, to quinizarin . The commercial dye quinizarin is produced by the reaction of phthalic anhydride and 4-chlorophenol followed by hydrolysis of the chloride .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
- Field : Pharmacology
- Application : Clofibrate, a drug for controlling the high cholesterol and triacylglyceride level in the blood, is derived from 4-chlorophenol .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
Hydroquinone Precursor
Quinizarin Production
Cholesterol Control
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMBMJSSMWCTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one | |
CAS RN |
1494289-57-4 | |
| Record name | 4-(4-chlorophenyl)-4-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



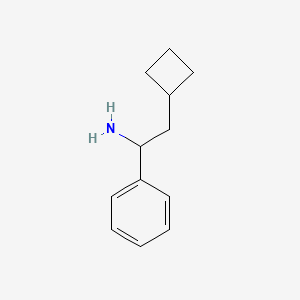
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)

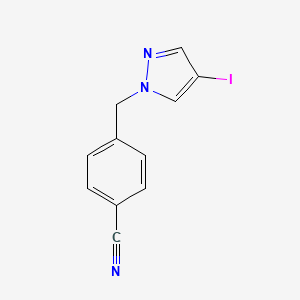
![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)
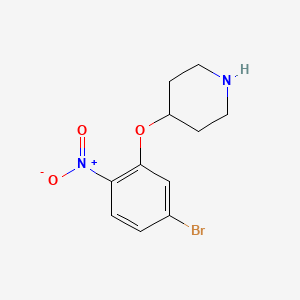
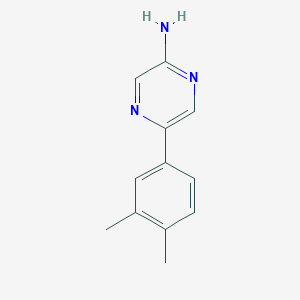
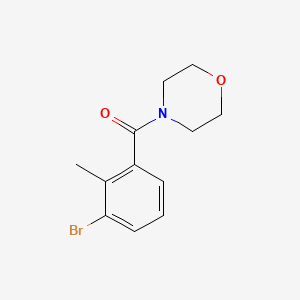

![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)
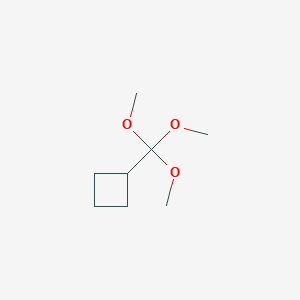
![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
